1-Allyl-3-vinyliMidazoliuM chloride
CAS No.: 100894-64-2
Cat. No.: VC0176510
Molecular Formula: C8H11ClN2
Molecular Weight: 170.63934
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100894-64-2 |
---|---|
Molecular Formula | C8H11ClN2 |
Molecular Weight | 170.63934 |
IUPAC Name | 1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride |
Standard InChI | InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 |
SMILES | C=CC[N+]1=CN(C=C1)C=C.[Cl-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
AVImCl features an imidazolium core substituted with an allyl group at the N1 position and a vinyl group at the N3 position (IUPAC name: 1-ethenyl-3-prop-2-enylimidazol-3-ium chloride). The counterion enhances solubility in polar solvents, while the unsaturated allyl and vinyl groups enable polymerization and functionalization (Fig. 1). Computational chemistry data reveal a topological polar surface area (TPSA) of 8.81 Ų and a logP of -1.93, indicating hydrophilic character .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 170.64 g/mol | VulcanChem |
SMILES | C=CC[N+]1=CN(C=C1)C=C.[Cl-] | Chemsrc |
Rotatable Bonds | 3 | GlpBio |
Synthetic Pathways
AVImCl is synthesized via nucleophilic substitution between 1-allylimidazole and vinyl chloride under inert atmospheres . A representative protocol involves:
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Dissolving 1-allylimidazole in anhydrous dichloromethane.
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Slow addition of vinyl chloride at .
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Stirring for 24 h at .
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Purification via vacuum distillation (yield: 75–80%, purity: 97%) .
Industrial-scale production optimizes reaction kinetics using microwave-assisted synthesis, reducing reaction times by 40% while maintaining yields above 70% .
Physicochemical Properties
Thermal and Solubility Profiles
AVImCl exhibits a glass transition temperature () of and remains stable up to , making it suitable for high-temperature applications. Its ionic nature confers miscibility with water, ethanol, and dimethyl sulfoxide (DMSO), but immiscibility with non-polar solvents like hexane .
Table 2: Thermal Properties
Property | Value | Method |
---|---|---|
Decomposition Temp | TGA (N₂ atmosphere) | |
Glass Transition Temp | DSC |
Electrochemical Behavior
With an ionic conductivity of at , AVImCl serves as an effective electrolyte in supercapacitors. Cyclic voltammetry reveals a wide electrochemical window of 4.2 V, enabling compatibility with high-voltage applications .
Applications in Environmental Remediation
Heavy Metal Adsorption
AVImCl-based polymeric gels demonstrate exceptional adsorption capacities for (218 mg/g) and mercury (436 mg/g) through anion exchange and chelation mechanisms. Performance peaks at pH 2–3, with >90% removal efficiency within 60 min.
Table 3: Adsorption Performance
Pollutant | Capacity (mg/g) | Equilibrium Time (min) | pH Optimum |
---|---|---|---|
218 | 60 | 2.5 | |
436 | 120 | 3.0 |
Catalytic Applications
As a green solvent, AVImCl facilitates Knoevenagel condensations with 98% yield and 15 recycles without activity loss. Its low volatility reduces VOC emissions by 92% compared to acetonitrile .
Biological Activities
Antimicrobial Efficacy
AVImCl inhibits S. aureus (MIC 0.5 mg/mL) and E. coli (MIC 1.0 mg/mL) via ROS-mediated membrane disruption. Time-kill assays show 99% reduction in bacterial load within 4 h.
Cellulose Dissolution
AVImCl dissolves microcrystalline cellulose (MCC) at without depolymerization (DPv retention: 94%). This enables the synthesis of cellulose aerogels with 95% porosity .
Comparison with Analogous Ionic Liquids
Table 4: Structural and Functional Comparisons
Compound | Substituents | Adsorption (mg/g) | MIC (S. aureus) |
---|---|---|---|
1-Allyl-3-methylimidazolium Cl | Methyl, Allyl | 145 | 1.2 mg/mL |
1-Benzyl-3-vinylimidazolium Cl | Benzyl, Vinyl | 189 | 0.8 mg/mL |
AVImCl | Allyl, Vinyl | 218 | 0.5 mg/mL |
The vinyl group in AVImCl enhances -stacking interactions with aromatic pollutants, while the allyl group improves crosslinking in polymeric gels .
Recent Advances
Mercury-Removing Sulfur Polymers
Incorporating AVImCl into sulfur polymers increases uptake by 38% versus control polymers. XPS analysis confirms bond formation (binding energy: 161.2 eV).
Solid-State Batteries
AVImCl-poly(ethylene oxide) electrolytes achieve ionic conductivities of at , enabling 500 charge cycles with 89% capacity retention .
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